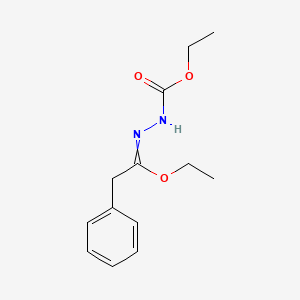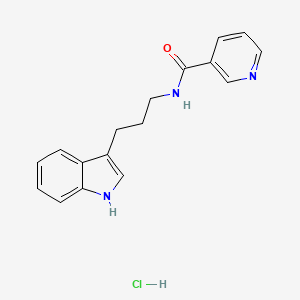
Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride is a compound that combines the nicotinamide moiety with an indole derivative. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride typically involves the reaction of nicotinamide with 3-(3-indolyl)propylamine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: A suitable solvent such as ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: In some cases, a catalyst may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indoline derivatives.
Scientific Research Applications
Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nicotinamide part of the molecule may influence cellular processes such as DNA repair and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler form without the indole moiety.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Nicotinamide riboside: A derivative of nicotinamide with different biological activities.
Uniqueness
Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride is unique due to the combination of the nicotinamide and indole moieties, which may confer distinct biological activities and therapeutic potential compared to its individual components.
Properties
CAS No. |
72612-05-6 |
|---|---|
Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-[3-(1H-indol-3-yl)propyl]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H17N3O.ClH/c21-17(14-6-3-9-18-11-14)19-10-4-5-13-12-20-16-8-2-1-7-15(13)16;/h1-3,6-9,11-12,20H,4-5,10H2,(H,19,21);1H |
InChI Key |
AWTJNRUKFLCJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCNC(=O)C3=CN=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




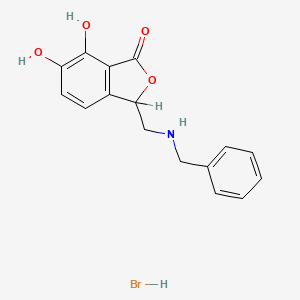
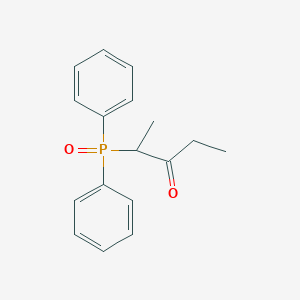

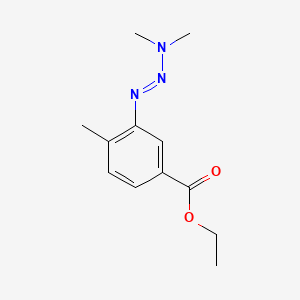
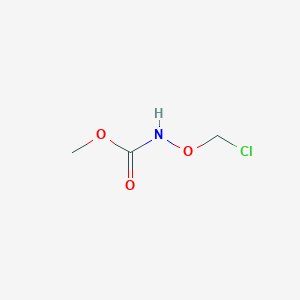
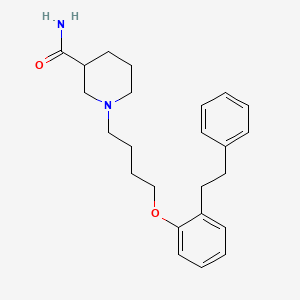
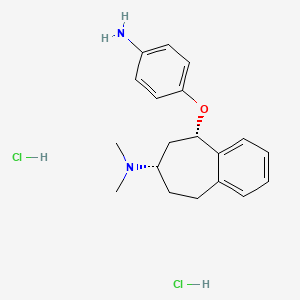

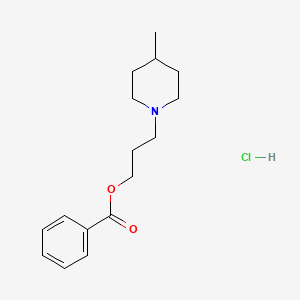
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)

